molecular formula C8H15N7O2S3 B1672045 Famotidine CAS No. 76824-35-6

Famotidine

Cat. No.: B1672045
CAS No.: 76824-35-6
M. Wt: 337.5 g/mol
InChI Key: XUFQPHANEAPEMJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Famotidine is a histamine H2 receptor antagonist . The primary target of this compound is the histamine H2 receptors located on the gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid. By blocking these receptors, this compound inhibits the production of gastric acid .

Mode of Action

This compound works by competitively inhibiting the histamine H2 receptors . This means that it competes with histamine for binding sites on the H2 receptors. When this compound binds to these receptors, it prevents histamine from binding and exerting its effect, which is the promotion of gastric acid secretion . This compound is highly selective for the H2 receptors and is more potent at inhibiting gastric acid secretion than other H2 receptor antagonists .

Biochemical Pathways

The main biochemical pathway affected by this compound is the gastric acid secretion pathway . Histamine, which is released by enterochromaffin-like cells in the stomach, normally binds to the H2 receptors on the parietal cells and stimulates the production of gastric acid. This compound, by blocking these receptors, inhibits this process and reduces the volume and acidity of the gastric juice .

Pharmacokinetics

This compound exhibits incomplete oral absorption, with a bioavailability of about 40-50% . It has a distribution half-life of about 0.18 to 0.5 hours and an elimination half-life of about 2 to 4 hours . This compound is minimally metabolized, with 30% to 35% undergoing metabolism to form one metabolite (S-oxide). About 25% to 30% of the drug is excreted unchanged in the urine following oral administration .

Result of Action

The primary result of this compound’s action is the reduction of gastric acid secretion . This leads to a decrease in the volume and acidity of the gastric juice, which can help in the treatment of conditions related to acid secretion, such as gastric ulcers and gastroesophageal reflux disease (GERD) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can slightly enhance the bioavailability of this compound . Additionally, the drug’s efficacy and stability can be affected by factors such as the patient’s renal function, as impaired renal function can lead to prolonged elimination half-life .

Biochemical Analysis

Biochemical Properties

Famotidine plays a crucial role in biochemical reactions by inhibiting the H2 receptors on the parietal cells of the stomach lining . This inhibition decreases the production of gastric acid, which is essential for treating acid-related gastrointestinal conditions . This compound interacts with various biomolecules, including histamine, which is the primary ligand for H2 receptors . The interaction between this compound and the H2 receptors is competitive, meaning this compound competes with histamine for binding to the receptor .

Cellular Effects

This compound affects various types of cells and cellular processes, particularly those involved in gastric acid secretion . By inhibiting the H2 receptors on parietal cells, this compound reduces the secretion of gastric acid, which in turn affects the overall function of the stomach and digestive system . This reduction in acid secretion can influence cell signaling pathways, gene expression, and cellular metabolism related to acid production and secretion . This compound’s impact on these cellular processes helps alleviate symptoms associated with acid-related gastrointestinal conditions .

Molecular Mechanism

The molecular mechanism of this compound involves its competitive inhibition of histamine H2 receptors on the parietal cells of the stomach lining . By binding to these receptors, this compound prevents histamine from activating them, thereby inhibiting the production of gastric acid . This inhibition is crucial for reducing acid secretion and treating conditions like peptic ulcers and GERD . This compound’s binding interactions with the H2 receptors are specific and reversible, allowing it to effectively reduce acid production without permanently altering receptor function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . This compound is relatively stable and does not degrade quickly, maintaining its efficacy in reducing gastric acid secretion over extended periods . Long-term studies have shown that this compound continues to be effective in reducing acid production without significant loss of potency . Prolonged use may lead to tolerance, where the effectiveness of the drug diminishes over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At therapeutic doses, this compound effectively reduces gastric acid secretion without causing significant adverse effects . At higher doses, this compound may cause toxic effects, including alterations in liver and kidney function . Studies have shown that there is a threshold dose above which the risk of adverse effects increases significantly . It is essential to monitor dosage carefully to avoid toxicity while maintaining therapeutic efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its absorption, distribution, metabolism, and excretion . After oral administration, this compound is absorbed in the gastrointestinal tract and undergoes minimal first-pass metabolism . The primary metabolic pathway involves the conversion of this compound to its S-oxide metabolite . This metabolite is then excreted through the kidneys . This compound’s interaction with metabolic enzymes and cofactors is relatively limited, contributing to its low incidence of drug-drug interactions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It is absorbed in the gastrointestinal tract and distributed to the stomach lining, where it exerts its effects on the H2 receptors . This compound’s distribution is influenced by its binding to plasma proteins, which helps maintain its concentration in the bloodstream . The drug is also transported across cell membranes by specific transporters, ensuring its delivery to target cells .

Subcellular Localization

The subcellular localization of this compound primarily involves its presence in the parietal cells of the stomach lining . This compound targets the H2 receptors on the surface of these cells, where it binds and inhibits histamine-induced acid secretion . The drug’s activity is localized to the cell membrane, where the H2 receptors are situated . This compound does not undergo significant post-translational modifications or targeting signals that direct it to other cellular compartments .

Chemical Reactions Analysis

Types of Reactions: Famotidine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further pharmaceutical applications .

Properties

CAS No.

76824-35-6

Molecular Formula

C8H15N7O2S3

Molecular Weight

337.5 g/mol

IUPAC Name

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide

InChI

InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)

InChI Key

XUFQPHANEAPEMJ-UHFFFAOYSA-N

SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N

Isomeric SMILES

C1=C(N=C(S1)N=C(N)N)CSCC/C(=N\S(=O)(=O)N)/N

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N

Appearance

White to off-white solid powder.

Color/Form

White to pale yellow crystals

melting_point

163-164 °C
163.5 °C

Key on ui other cas no.

76824-35-6

physical_description

Solid

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

108885-67-2 (HCl)

shelf_life

>2 years if stored properly

solubility

Solubility at 20 °C (% w/v): 80 in DMF;  50 in acetic acid;  0.3 in methanol;  0.1 in water;  <0.01 in ethanol, ethyl acetate, chloroform
Freely soluble in glacial acetic acid, slightly soluble in methanol, very slightly soluble in water, and practically insoluble in ethanol.
1.0 mg/mL at 20 °C

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Famotidine
Famotidine Hydrochloride
MK 208
MK-208
MK208
Pepcid
YM 11170
YM-11170
YM11170

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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